molecular formula C7H7F3N2O B13919555 6-(Difluoromethyl)-3-fluoro-2-methoxypyridin-4-amine

6-(Difluoromethyl)-3-fluoro-2-methoxypyridin-4-amine

Cat. No.: B13919555
M. Wt: 192.14 g/mol
InChI Key: AORQAOUVCJVIGI-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-3-fluoro-2-methoxypyridin-4-amine is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of fluorine atoms and a methoxy group in the pyridine ring imparts distinct chemical properties, making it a valuable compound for various scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-3-fluoro-2-methoxypyridin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-3-fluoro-2-methoxypyridin-4-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H7F3N2O

Molecular Weight

192.14 g/mol

IUPAC Name

6-(difluoromethyl)-3-fluoro-2-methoxypyridin-4-amine

InChI

InChI=1S/C7H7F3N2O/c1-13-7-5(8)3(11)2-4(12-7)6(9)10/h2,6H,1H3,(H2,11,12)

InChI Key

AORQAOUVCJVIGI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=N1)C(F)F)N)F

Origin of Product

United States

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